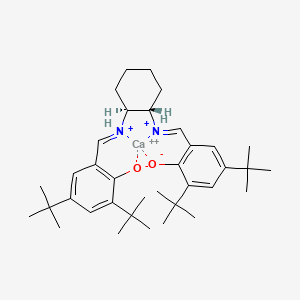
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that features a calcium ion coordinated by a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the following steps:
Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with (S,S)-1,2-cyclohexanediamine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of a catalytic amount of acid to facilitate the condensation reaction.
Formation of the Calcium Complex: The Schiff base ligand is then reacted with a calcium salt, such as calcium chloride or calcium acetate, in a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the formation of the desired complex is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The ligand framework can undergo substitution reactions, where one or more substituents on the ligand are replaced by other functional groups.
Coordination Reactions: The calcium center can coordinate with additional ligands, forming new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination Reactions: Additional ligands, such as phosphines or amines, can be introduced to form new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions may result in modified ligands with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) has several scientific research applications, including:
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, such as oxidation and reduction reactions.
Materials Science: It can be used in the development of new materials with specific properties, such as luminescence or magnetic behavior.
Medicinal Chemistry: The compound’s coordination chemistry can be explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of calcium with Schiff base ligands.
Wirkmechanismus
The mechanism by which (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) exerts its effects depends on its specific application. In catalysis, the calcium center can facilitate various chemical transformations by coordinating with substrates and activating them for reaction. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through coordination or hydrogen bonding interactions, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoNickel(II)
- (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCopper(II)
- (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoZinc(II)
Uniqueness
The uniqueness of (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) lies in its calcium center, which imparts distinct coordination chemistry and reactivity compared to its nickel, copper, and zinc analogs. Calcium’s larger ionic radius and different electronic properties can lead to unique catalytic and biological activities, making this compound a valuable subject of study in various fields.
Eigenschaften
Molekularformel |
C36H54CaN2O2+2 |
|---|---|
Molekulargewicht |
586.9 g/mol |
IUPAC-Name |
calcium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate |
InChI |
InChI=1S/C36H54N2O2.Ca/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/t29-,30-;/m0./s1 |
InChI-Schlüssel |
OOVIEUXRLMIVJF-PNHSAAKESA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+][C@H]2CCCC[C@@H]2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+]C2CCCCC2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


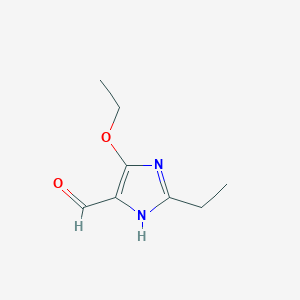
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
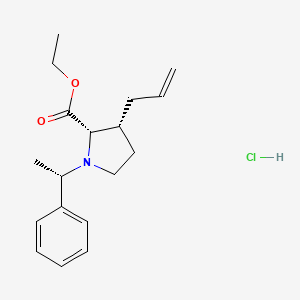
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

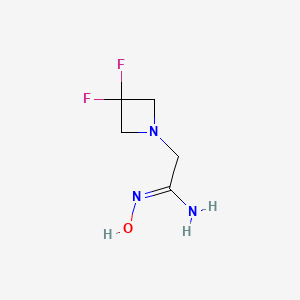
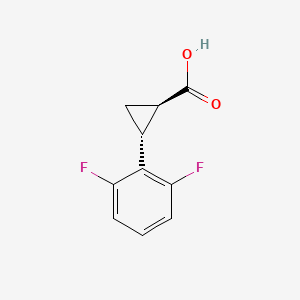
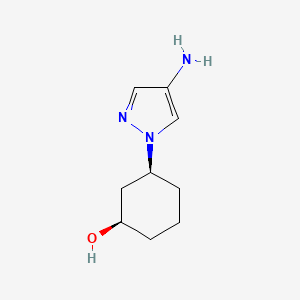
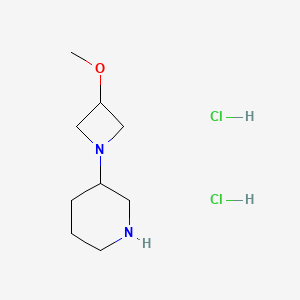
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
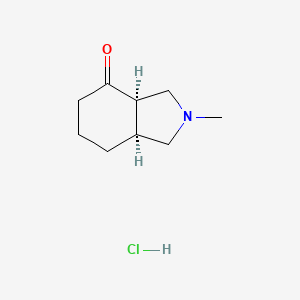

![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
